molecular formula C16H18BrNO B5706899 (5-bromo-2-methoxybenzyl)(3,5-dimethylphenyl)amine

(5-bromo-2-methoxybenzyl)(3,5-dimethylphenyl)amine

Cat. No. B5706899
M. Wt: 320.22 g/mol
InChI Key: CIWRIZHQKJYFFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-bromo-2-methoxybenzyl)(3,5-dimethylphenyl)amine is a chemical compound with the molecular formula C19H21BrN. It is commonly known as BODIPY-FL-amine and is used in scientific research for various purposes.

Mechanism of Action

BODIPY-FL-amine works by binding to specific biomolecules and emitting fluorescence upon excitation with light of a specific wavelength. The mechanism of action of BODIPY-FL-amine depends on the biomolecule it is binding to. For example, when BODIPY-FL-amine binds to a protein, it can be used to study the protein's localization, conformational changes, and interactions with other proteins.
Biochemical and Physiological Effects:
BODIPY-FL-amine has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is widely used in vitro and in vivo experiments.

Advantages and Limitations for Lab Experiments

BODIPY-FL-amine has several advantages for lab experiments. It is a highly sensitive fluorescent probe that can detect low concentrations of biomolecules. It is also easy to use and can be used in a wide range of experiments. However, BODIPY-FL-amine has some limitations. It is not suitable for long-term experiments as it can photobleach over time. It is also not suitable for experiments that require high-resolution imaging as it has a relatively low quantum yield.

Future Directions

There are several future directions for the use of BODIPY-FL-amine in scientific research. One potential application is in the study of cancer cells. BODIPY-FL-amine can be used to study the behavior of cancer cells and to identify potential drug targets. Another potential application is in the development of new imaging techniques. BODIPY-FL-amine can be used in combination with other fluorescent probes to develop new imaging techniques with higher resolution and sensitivity. Finally, BODIPY-FL-amine can be used in the development of new drugs. By studying the behavior of biomolecules with BODIPY-FL-amine, researchers can identify potential drug targets and develop new drugs with higher efficacy and fewer side effects.
Conclusion:
In conclusion, BODIPY-FL-amine is a valuable tool in scientific research. Its fluorescent properties make it a highly sensitive probe for the study of biomolecules in living cells. Its use in a wide range of experiments makes it a versatile tool for researchers. With further research, BODIPY-FL-amine has the potential to contribute to the development of new drugs and imaging techniques.

Synthesis Methods

The synthesis of BODIPY-FL-amine involves the reaction of 5-bromo-2-methoxybenzaldehyde with 3,5-dimethylphenylamine in the presence of a catalyst. The reaction is carried out under specific conditions to obtain the desired product in high yield and purity. The synthesis of BODIPY-FL-amine is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

BODIPY-FL-amine is widely used in scientific research as a fluorescent probe. It is used to label proteins, lipids, and other biomolecules to study their behavior in living cells. BODIPY-FL-amine is also used in the detection of reactive oxygen species (ROS) and lipid peroxidation in cells. It is a valuable tool in the study of cellular signaling pathways and the identification of drug targets.

properties

IUPAC Name

N-[(5-bromo-2-methoxyphenyl)methyl]-3,5-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO/c1-11-6-12(2)8-15(7-11)18-10-13-9-14(17)4-5-16(13)19-3/h4-9,18H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIWRIZHQKJYFFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NCC2=C(C=CC(=C2)Br)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-bromo-2-methoxyphenyl)methyl]-3,5-dimethylaniline

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